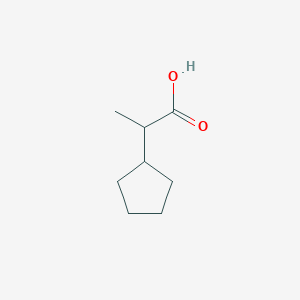

2-Cyclopentylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKLEOOKNOIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-22-0 | |

| Record name | 2-cyclopentylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylpropanoic Acid

Introduction: A Scaffold of Latent Potential in Medicinal Chemistry

2-Cyclopentylpropanoic acid, a substituted carboxylic acid featuring a five-membered aliphatic ring, represents a versatile yet underexplored molecular scaffold. While its structural isomer, 3-cyclopentylpropanoic acid (cypionic acid), is well-established in pharmaceutical formulations for creating long-acting ester prodrugs, the unique properties endowed by the cyclopentyl moiety at the C2 position offer distinct steric and electronic characteristics.[1] The presence of a chiral center and the lipophilic nature of the cyclopentyl group make this molecule a compelling building block for drug discovery, particularly in the fields of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesics.[2][3]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers and drug development professionals seeking to leverage this scaffold in the design of next-generation therapeutics. We will delve into its spectroscopic signature, proven synthetic routes, characteristic reactions, and its role as a key intermediate in modulating critical biological pathways.

Physicochemical and Structural Properties

The core structure consists of a propanoic acid backbone with a cyclopentyl ring attached to the alpha-carbon (C2). This arrangement confers specific physical properties that are critical for its handling, reaction kinetics, and behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [2][4] |

| Molecular Weight | 142.20 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 7028-22-0 | [4] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 128–132°C (at reduced pressure) | [2] |

| Density | ~1.02 g/cm³ (estimated) | [2] |

| pKa | ~4.8 (estimated, typical for carboxylic acids) | [2] |

| Solubility | Miscible in organic solvents; low water solubility | [2] |

The limited water solubility is a direct consequence of the hydrophobic cyclopentyl group, while the carboxylic acid moiety provides a site for hydrogen bonding and enables a wide range of chemical transformations.[2][5]

Spectroscopic Analysis and Characterization

While experimental spectra for this compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. The following analysis is based on established principles and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)

-

-COOH Proton: A broad singlet is expected far downfield, typically between 10.0-13.0 ppm .

-

α-Proton (C H-COOH): A multiplet (likely a quartet or complex multiplet) around 2.2-2.6 ppm , coupled to the adjacent methyl protons and the methine proton on the cyclopentyl ring.

-

Cyclopentyl Protons: A series of complex multiplets between 1.2-2.0 ppm . The proton on the carbon attached to the propanoic acid chain would be the most downfield in this group.

-

β-Protons (C H₃): A doublet at approximately 1.1-1.3 ppm , resulting from coupling with the α-proton.

Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (-C OOH): The least shielded carbon, appearing at ~175-185 ppm .

-

α-Carbon (-C H-COOH): Expected in the range of 40-50 ppm .

-

Cyclopentyl Carbons: A set of peaks between 25-45 ppm . The carbon directly attached to the propanoic acid chain will be the most downfield of this group.

-

Methyl Carbon (-C H₃): The most shielded carbon, appearing at ~15-20 ppm .

Predicted IR (Infrared) Spectrum

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclopentyl and methyl groups.

-

C=O Stretch: A very strong, sharp absorption band at ~1700-1725 cm⁻¹ , indicative of the carbonyl group in the carboxylic acid.

-

C-O Stretch / O-H Bend: Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ and ~1400-1440 cm⁻¹ .

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A peak at m/z = 142 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent peak at m/z = 97 , resulting from the loss of the carboxyl group (-COOH, 45 Da). Another significant fragmentation would be the loss of the cyclopentyl group, leading to a fragment at m/z = 73 .

Synthesis and Purification

The industrial synthesis of related compounds often employs scalable, cost-effective methods. A patented one-pot synthesis for the structural isomer, 3-(2-oxocyclopentyl)-propionic acid, provides a robust framework that can be adapted.[6] This method involves a Michael addition, which is a cornerstone of carbon-carbon bond formation.

Workflow for One-Pot Synthesis

Caption: A generalized one-pot synthetic workflow.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation (Adapted for this compound)

While the above method yields a related precursor, a more direct, though different, synthesis can be adapted from protocols for analogous α,β-unsaturated acids followed by reduction. The Knoevenagel-Doebner condensation provides 2-cyclopentylpropenoic acid, which can then be selectively hydrogenated to yield the target compound.[7]

Part A: Synthesis of 2-Cyclopentylpropenoic Acid

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water has been collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-cyclopentylpropenoic acid can be purified by recrystallization or column chromatography.

Part B: Hydrogenation to this compound

-

Setup: Dissolve the purified 2-cyclopentylpropenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS).

-

Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by its carboxylic acid functional group, making it a prime candidate for conversion into esters, amides, and other derivatives.

Esterification: The Gateway to Prodrugs

The Fischer esterification is a classic and efficient method for converting carboxylic acids into esters, which is particularly relevant for creating prodrugs like testosterone cypionate.[1] The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol.

Caption: Key steps in the Fischer esterification mechanism.

Protocol: Synthesis of Ethyl 2-Cyclopentylpropanoate

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting ethyl ester can be purified by fractional distillation.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for targeting key enzymes and receptors involved in pain and inflammation.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX Inhibition

Many successful NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropionic acid class (profens).[8] The propionic acid moiety is crucial for their mechanism of action, which involves inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The carboxylic acid group of NSAIDs typically forms a critical salt bridge interaction with a key arginine residue (Arg120) in the active site of the COX enzyme, mimicking the substrate.[9] By replacing the aryl group with a cyclopentyl ring, novel profen analogues can be developed with potentially altered selectivity, potency, and metabolic stability.

Caption: Inhibition of the COX pathway by NSAIDs.

Novel Analgesics via NaV1.7 Channel Inhibition

Recent groundbreaking research has identified cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[3] This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) are unable to feel pain.[10][11] NaV1.7 is preferentially expressed in sensory neurons and plays a critical role in the transmission of pain signals. Inhibitors containing a carboxylic acid group are predicted to form a key electrostatic interaction within the channel's voltage-sensing domain.[10] The cyclopentyl scaffold provides an ideal framework for optimizing potency and pharmacokinetic properties, offering a promising, non-opioid approach to pain management.

Caption: Mechanism of NaV1.7 channel blockade for analgesia.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Avoid inhalation of vapors or mist.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is more than just a structural isomer of a common pharmaceutical excipient. It is a chiral building block with significant untapped potential. Its unique combination of a reactive carboxylic acid handle and a metabolically stable, lipophilic cyclopentyl group makes it an attractive starting point for the synthesis of novel therapeutics. From developing new NSAIDs with improved profiles to pioneering non-opioid analgesics targeting the NaV1.7 channel, the chemical properties of this scaffold provide a solid foundation for innovation in drug discovery. As research continues to uncover the nuanced roles of cycloalkane moieties in molecular recognition and pharmacology, this compound is poised to become an increasingly important tool for medicinal chemists.

References

-

Cyclopentanecarboxylic acid - Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 2, 2026, from [Link]

-

Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. Available at: [Link]

- Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014). CN103508890A. Google Patents.

-

Zhang, X. F., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Journal of Biological Chemistry, 293(1), 1-13. Available at: [Link]

-

This compound | C8H14O2 | CID 12294728. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacy and Practice, 25(16), 131. Retrieved from [Link]

-

Ušćumlić, G. S., & Mijin, D. Ž. (2007). The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Serbian Chemical Society. Available at: [Link]

-

Cyclopentanecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

2-CYCLOHEPTYLIDENPROPANOIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Sun, F., & Sun, H. (2025). Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. Bioorganic & Medicinal Chemistry, 118180. Available at: [Link]

-

Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2020). In ResearchGate. Available at: [Link]

-

Khan, I., et al. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it?. Expert Opinion on Drug Discovery. Available at: [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Flinspach, M., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7, 39662. Available at: [Link]

-

Norris, J. (2018). Reactivity of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

-

Deuis, J. R., et al. (2020). Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. Nature Communications, 11, 4573. Available at: [Link]

-

Fischer Esterification. (n.d.). University of California, Los Angeles. Retrieved January 2, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

ChemTutorDerek. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR). YouTube. Retrieved from [Link]

- Process for the production of 3-cyclopentyl-propionic acid. (1974). DE2426912A1. Google Patents.

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 2, 2026, from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 2, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclopentylpropionic acid CAS#: 140-77-2 [m.chemicalbook.com]

- 3. 3-Cyclopentylpropionic acid 98 140-77-2 [sigmaaldrich.com]

- 4. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 111610050 [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. labproinc.com [labproinc.com]

- 9. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 10. 3-Cyclopentylpropionic acid - Safety Data Sheet [chemicalbook.com]

- 11. 2-Propylpentanoic acid(99-66-1) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Cyclopentylpropanoic Acid

This guide provides an in-depth analysis of 2-Cyclopentylpropanoic acid, a significant molecule in organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, structure, synthesis, and potential applications, grounded in authoritative scientific principles.

Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For carboxylic acids, the IUPAC system assigns the highest nomenclature priority to the carboxyl group (-COOH).[1]

The name "this compound" is derived as follows:

-

Parent Chain : The longest carbon chain containing the carboxyl group is a three-carbon chain, making it a derivative of propane. Replacing the "-e" with "-oic acid" gives "propanoic acid".[2]

-

Numbering : The carbon atom of the carboxyl group is always assigned the number 1 position.[2]

-

Substituent : A cyclopentyl group is attached to the second carbon of the propanoic acid chain.

Therefore, the correct IUPAC name for the compound is This compound .[3]

The chemical structure consists of a propanoic acid backbone with a five-membered cyclopentane ring attached to the alpha-carbon (the carbon adjacent to the carboxyl group).

Key Structural Identifiers:

-

Molecular Formula : C₈H₁₄O₂[3]

-

Molecular Weight : 142.20 g/mol [3]

-

CAS Number : 7028-22-0[3]

-

Canonical SMILES : CC(C1CCCC1)C(=O)O[3]

-

InChI : InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)[3]

Below is a DOT script generating the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction design, and application in drug formulation. The cyclopentyl group introduces lipophilicity, while the carboxylic acid moiety provides a site for polar interactions and chemical reactions.[4]

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid | [5] |

| Boiling Point | 119-119.5 °C (at 8 Torr) | [6] |

| Density | ~1.019 g/cm³ | [6] |

| pKa (Predicted) | 4.84 ± 0.10 | [6] |

| Solubility | Low water solubility; miscible with organic solvents | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common and scalable industrial method involves a one-pot reaction starting from cyclopentanone.[5]

One-Pot Synthesis from Cyclopentanone

This patented method provides an efficient route with high yields.[5][7] The process involves three key steps:

-

Enamine Formation : Cyclopentanone reacts with a secondary amine, such as morpholine, to form a nucleophilic enamine intermediate.[5]

-

Michael Addition : The enamine then undergoes a Michael addition reaction with an acrylate ester.[5]

-

Hydrolysis : The resulting ester is hydrolyzed under basic conditions to yield the final 3-(2-oxocyclopentyl)-propionic acid, which can be further processed.[5][7] While this patented method is for a related compound, similar principles can be applied. A more direct synthesis for this compound would involve different starting materials.

A general workflow for a laboratory-scale synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Analysis

-

¹H NMR : Protons on the cyclopentyl ring would appear as a complex multiplet. The proton at the C2 position would be a multiplet coupled to the methyl protons and the cyclopentyl proton. The methyl group protons would appear as a doublet. The carboxylic acid proton would be a broad singlet, typically downfield.

-

¹³C NMR : The carbonyl carbon of the carboxylic acid would be the most downfield signal. The C2 carbon and the carbons of the cyclopentyl ring would appear in the aliphatic region. The methyl carbon would be the most upfield signal.

-

IR Spectroscopy : A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group would be present around 1700 cm⁻¹.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]

Pharmaceutical Intermediates

The cycloalkane structure can enhance the metabolic stability of active pharmaceutical ingredients (APIs).[5] This makes it a useful building block in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs.[5] The related compound, 3-cyclopentylpropionic acid (cypionic acid), is notably used in the production of testosterone cypionate.[8]

Chiral Building Blocks

The C2 carbon of this compound is a chiral center. The separated enantiomers, such as the (R)-enantiomer, can serve as critical chiral building blocks for the synthesis of optically pure compounds, which is often a requirement for modern pharmaceuticals to ensure target specificity and reduce side effects.[5]

Agrochemicals

Derivatives of cyclopentylpropanoic acid have also found applications in the agrochemical sector. For instance, certain formulations have been patented for their use as insect repellents.[5]

The integration of such building blocks into drug discovery pipelines is a key strategy for developing novel therapeutics.

Caption: Logical flow from core compound to diverse applications.

Conclusion

This compound is a molecule with a well-defined structure and significant potential as a synthetic intermediate. Its straightforward IUPAC nomenclature belies its utility in the creation of complex and valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage its structural features in their development programs.

References

- Vulcanchem. (n.d.). This compound - 7028-22-0.

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Carboxylic Acids. Retrieved from [Link]

-

Study.com. (n.d.). Naming Carboxylic Acids | Process & Examples. Retrieved from [Link]

-

Moodle. (n.d.). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 30). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Cyclopent-1-en-1-yl)propanoic acid. PubChem. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Cyclopentyl 2-methylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopropylpentanoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

LookChem. (n.d.). Cas 140-77-2,3-Cyclopentylpropionic acid. Retrieved from [Link]

-

Herz, W. (1955). THE SYNTHESIS OF CERTAIN ACIDS DERIVED FROM CYCLOPENTANE. The Journal of Organic Chemistry, 20(8), 1062–1069. [Link]

-

SpectraBase. (n.d.). Propanoic acid 2,2-dimethyl-2-(ethenyl-4-(phenylmethoxy)cyclopentyl ester (1.alpha.,2.alpha.,4.beta)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopentylhexanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanepropanoic acid. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanepropanoic acid. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyclopentyl-2-methylpropanoic acid. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Cocrystal Applications in Drug Delivery. Retrieved from [Link]

-

Mak, K.-K., & Pichika, M. R. (2022). The Potential Applications of Artificial Intelligence in Drug Discovery and Development. Frontiers in Molecular Biosciences, 9, 886121. [Link]

-

Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. MDPI. [Link]

Sources

- 1. Naming Carboxylic Acids | Process & Examples | Study.com [study.com]

- 2. IUPAC Nomenclature of Carboxylic Acids [moodle.tau.ac.il]

- 3. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound (7028-22-0) for sale [vulcanchem.com]

- 6. Page loading... [guidechem.com]

- 7. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

Introduction: The Strategic Role of 2-Cyclopentylpropanoic Acid in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopentylpropanoic Acid

This compound (CAS No. 7028-22-0) is a chiral carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a cyclopentyl ring adjacent to the propanoic acid's stereocenter, offers a unique combination of lipophilicity and metabolic stability. In drug development, the incorporation of cycloalkane structures like cyclopentyl is a well-established strategy to enhance the metabolic stability of active pharmaceutical ingredients (APIs) by sterically shielding otherwise labile positions from enzymatic degradation[1]. The (R)-enantiomer, in particular, serves as a valuable chiral building block for the synthesis of complex molecules such as prostaglandin analogs[1].

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, explaining the scientific rationale behind the analytical methods used for its characterization and the implications of these properties for research and development applications. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently apply these methods to generate reliable and reproducible data.

Molecular and Physicochemical Overview

The fundamental identity and key physicochemical parameters of a compound are the cornerstones of its scientific profile. These values dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 7028-22-0 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Canonical SMILES | CC(C1CCCC1)C(=O)O | [1][2] |

| InChI Key | HXUKLEOOKNOIJM-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties

The following table summarizes the most critical physicochemical data for this compound. It is important to note that while some experimental data is available, many parameters for this specific, non-commodity chemical are based on high-quality computational predictions, which are invaluable for guiding experimental design.

| Property | Value | Method | Source |

| Physical State | Colorless to pale yellow liquid | Presumed at 25 °C | [1] |

| Boiling Point | 119 - 119.5 °C | Experimental (at 8 Torr) | [3] |

| Density | 1.019 g/cm³ | Experimental (at 0 °C) | [3] |

| pKa | ~4.84 | Predicted | [3] |

| LogP (Octanol/Water) | ~1.9 - 2.5 | Predicted/Computed | [2][3] |

| Water Solubility | Low / Insoluble | Qualitative | [1] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a prerequisite for any scientific study. This section details the expected spectroscopic fingerprint of this compound based on its molecular structure and established principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

δ 10-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

δ 2.2-2.5 ppm (1H, multiplet/quartet): This signal corresponds to the alpha-proton on the propanoic acid chain (-CH -COOH), which is adjacent to the chiral center. It would likely appear as a quartet if coupled only to the methyl group, but coupling to the methine proton on the cyclopentyl ring will result in a more complex multiplet.

-

δ 1.0-1.2 ppm (3H, doublet): This signal represents the three protons of the methyl group (-CH₃). It appears as a doublet due to spin-spin coupling with the adjacent alpha-proton.

-

δ 1.3-2.0 ppm (~9H, multiplets): These overlapping signals arise from the nine protons on the cyclopentyl ring. The methine proton (-CH -) attached to the propanoic acid chain will be the most downfield within this region, while the eight methylene protons (-CH₂-) will produce a complex series of multiplets.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom.

-

δ ~175-185 ppm: Carbonyl carbon of the carboxylic acid (-C OOH).[4]

-

δ ~45-55 ppm: Alpha-carbon of the propanoic acid chain (-C H-COOH).

-

δ ~40-50 ppm: Methine carbon of the cyclopentyl ring.

-

δ ~25-35 ppm: Methylene carbons of the cyclopentyl ring.

-

δ ~15-20 ppm: Methyl carbon (-C H₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

3300-2500 cm⁻¹ (strong, very broad): This is the hallmark of a carboxylic acid, corresponding to the O-H stretching vibration of the hydrogen-bonded dimer.[5]

-

3000-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and propanoic acid alkyl portions.[6]

-

~1710 cm⁻¹ (strong, sharp): This intense absorption is characteristic of the C=O (carbonyl) stretching vibration of a saturated, aliphatic carboxylic acid.[7]

-

~1320-1210 cm⁻¹ (medium): C-O stretching vibration.

-

~950-910 cm⁻¹ (medium, broad): Out-of-plane O-H bend, another characteristic feature of a carboxylic acid dimer.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

-

Molecular Ion (M⁺•): A peak at m/z = 142, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the instability of the molecular ion.

-

Key Fragments:

-

m/z = 127 (M-15): Loss of a methyl radical (•CH₃).

-

m/z = 97 (M-45): Loss of the carboxyl radical (•COOH), a very common fragmentation for carboxylic acids.[8]

-

m/z = 73: This could correspond to the [CH(CH₃)COOH]⁺ fragment from cleavage of the bond between the cyclopentyl ring and the propanoic acid chain.

-

m/z = 69: A prominent peak corresponding to the cyclopentyl cation [C₅H₉]⁺.

-

m/z = 45: The [COOH]⁺ fragment.

-

Core Experimental Protocols

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This profoundly impacts solubility, lipophilicity, and receptor binding. Potentiometric titration is the gold-standard method for its determination due to its high precision and direct measurement of pH changes upon addition of a titrant.

Step-by-Step Methodology:

-

Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10). Prepare a ~1 mM solution of this compound in water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M. Purge the solution with nitrogen gas for 10-15 minutes to eliminate dissolved CO₂.[9][10]

-

Titration: Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized ~0.1 M NaOH solution.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the value along with the total volume of titrant added. Continue this process until the pH reaches ~12.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. Calculate the first derivative of this curve (ΔpH/ΔV) to precisely locate the equivalence point, which corresponds to the peak of the derivative curve. The pH at the volume corresponding to half of the equivalence point is the pKa of the acid. Perform the titration in triplicate to ensure reproducibility.[11]

Protocol: Determination of Aqueous Solubility by Shake-Flask Method

Causality: Aqueous solubility is a master variable in drug development, directly affecting absorption and bioavailability. The shake-flask method, recommended by the OECD, is the definitive technique for determining thermodynamic equilibrium solubility. It ensures that the aqueous phase is fully saturated with the compound, providing a true measure of its intrinsic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to disturb the solid pellet.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV (see Protocol 3.3). Compare the result against a calibration curve prepared with known concentrations of the compound to determine its solubility.

Protocol: HPLC-UV Method for Purity and Quantification

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for assessing purity and quantifying compounds. A reversed-phase method is ideal for a molecule like this compound, separating it from potential impurities based on its hydrophobicity. UV detection is suitable as the carboxylic acid group provides a chromophore, albeit a weak one, detectable at low wavelengths.

Step-by-Step Methodology:

-

System Configuration:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid (to suppress ionization of the carboxylic acid, ensuring good peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 210 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run a gradient elution, for example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures that any impurities with different polarities are well-separated from the main compound peak.

-

Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

This compound is a molecule with significant, strategically valuable properties for chemical and pharmaceutical development. Its defining features—a chiral center, a metabolically robust cyclopentyl group, and the versatile carboxylic acid handle—make it an important synthetic intermediate. While comprehensive experimental data for this specific compound remains sparse, this guide has established its core physicochemical profile through high-quality computational predictions and outlined the authoritative, field-proven experimental protocols required for its full characterization. By applying the detailed methodologies for spectroscopy, titrimetry, and chromatography described herein, researchers can confidently verify the identity, purity, and critical properties of this compound, enabling its effective use in advancing drug discovery and materials science.

References

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12294728, this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Cypionic acid. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8818, Cyclopentanepropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.

- Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

- Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

LookChem. (n.d.). Cas 140-77-2,3-Cyclopentylpropionic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CYCLOHEPTYLIDENPROPANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (ACD/Labs). (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

Sources

- 1. This compound (7028-22-0) for sale [vulcanchem.com]

- 2. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Cyclopentylpropanoic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-cyclopentylpropanoic acid, a valuable building block in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this molecule with confidence.

Molecular Structure and its Spectroscopic Implications

This compound (C₈H₁₄O₂) possesses a chiral center at the alpha-carbon (C2), creating a stereogenic center that influences its biological activity and spectroscopic signature.[1] The molecule's structure, comprising a cyclopentyl ring, a propanoic acid moiety, and a methyl group, dictates a unique set of spectroscopic features that will be explored in detail.

Caption: A diagram illustrating the carbon atom numbering in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methine protons, and the methylene and methyl protons of the cyclopentyl and propanoic acid moieties.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Alpha-Proton (C2-H) | 2.3 - 2.6 | Quartet | 1H |

| Cyclopentyl Methine (C1'-H) | 1.8 - 2.1 | Multiplet | 1H |

| Cyclopentyl Methylene (-CH₂-) | 1.1 - 1.8 | Multiplet | 8H |

| Methyl (-CH₃) | 1.1 - 1.3 | Doublet | 3H |

Causality Behind Predictions:

-

-COOH Proton: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.

-

Alpha-Proton: The proton on the alpha-carbon (C2) is adjacent to the electron-withdrawing carbonyl group, shifting it downfield. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet.

-

Cyclopentyl Protons: The protons on the cyclopentyl ring will appear as a series of complex multiplets due to extensive spin-spin coupling with each other. The methine proton at the point of attachment to the propanoic acid chain will be the most downfield of this group.

-

Methyl Protons: The methyl group protons are coupled to the alpha-proton, leading to a doublet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 175 - 185 |

| Alpha-Carbon (C2) | 40 - 50 |

| Cyclopentyl Methine (C1') | 40 - 50 |

| Cyclopentyl Methylene (-CH₂) | 25 - 35 |

| Methyl (-CH₃) | 15 - 20 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears significantly downfield.

-

Alpha-Carbon and Cyclopentyl Methine: The alpha-carbon and the methine carbon of the cyclopentyl ring are in a similar chemical environment and are expected to have similar chemical shifts.

-

Cyclopentyl Methylene Carbons: The methylene carbons of the cyclopentyl ring will have chemical shifts in the typical aliphatic range.

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |

Causality Behind Predictions:

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most characteristic IR absorptions, appearing as a very broad band due to hydrogen bonding.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.

-

C-H Stretch: The C-H stretches of the cyclopentyl and propanoic acid moieties will appear in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a variety of fragmentation pathways.

Predicted Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 142.20 g/mol should be observable.

-

Loss of a Methyl Group (-15): Fragmentation of the methyl group would result in a peak at m/z 127.

-

Loss of a Carboxyl Group (-45): Cleavage of the carboxylic acid group would lead to a peak at m/z 97.

-

Loss of a Cyclopentyl Group (-69): Fragmentation of the cyclopentyl ring would result in a peak at m/z 73.

-

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, leading to a fragment at m/z 74.

Caption: A diagram showing the predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the solvent lock signal.

-

Acquire a ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Introduce the sample into the instrument via direct infusion or through a chromatographic system (e.g., GC-MS, LC-MS).

-

Set the mass analyzer to scan over the desired mass range.

-

-

Data Processing:

-

The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentanepropanoic acid. National Institute of Standards and Technology. [Link]

-

SpectraBase. Cyclopentanepropionic acid. Wiley-VCH. [Link]

-

Human Metabolome Database. Propionic acid. HMDB. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

Sources

Theoretical properties of 2-Cyclopentylpropanoic acid

An In-Depth Technical Guide on the Theoretical Properties of 2-Cyclopentylpropanoic Acid

This guide provides a comprehensive examination of the theoretical and computationally predicted properties of this compound (CAS No: 7028-22-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind the numbers, offering insights into how these theoretical properties influence the molecule's potential applications and behavior in biological systems.

Molecular Identity and Physicochemical Foundation

This compound is a carboxylic acid featuring a five-membered cyclopentane ring attached to the second carbon of a propanoic acid chain.[1] This structure, while seemingly simple, imparts specific characteristics crucial for its role as a chemical intermediate and a structural motif in medicinal chemistry. The cyclopentyl group, in particular, is a key feature, often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability.[1][2]

The foundational step in evaluating any compound for further development is to establish its core physicochemical properties. These parameters, predicted through robust computational models, govern its solubility, permeability, and potential for intermolecular interactions.

| Property | Predicted Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₈H₁₄O₂ | PubChem[3] |

| Molecular Weight | 142.20 g/mol | PubChem[3] |

| SMILES | CC(C1CCCC1)C(=O)O | PubChem[3] |

| InChIKey | HXUKLEOOKNOIJM-UHFFFAOYSA-N | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Predicted pKa | ~4.8 | Vulcanchem[1] |

Expert Insight: The predicted XLogP3-AA value of 2.5 suggests a moderate level of lipophilicity. This is a critical parameter in drug design, indicating that the molecule is likely to possess good membrane permeability without being so lipophilic that it suffers from poor aqueous solubility. The TPSA of 37.3 Ų is well within the range typically associated with good oral bioavailability.[5][6]

Molecular Structure and Computational Analysis

Understanding the three-dimensional structure and electronic distribution of this compound is fundamental to predicting its reactivity and interaction with biological targets. Computational methods like Density Functional Theory (DFT) are employed to model these characteristics.[7]

Caption: 2D structure of this compound highlighting key functional groups.

The carboxylic acid group is the primary site of reactivity, capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt.[1] The cyclopentyl ring is relatively inert but provides a rigid, lipophilic scaffold that can influence how the molecule fits into a binding pocket and protects adjacent parts of a larger molecule from metabolic degradation.[2][8]

Predicted Spectroscopic Signature

For any synthesized compound, spectroscopic analysis is essential for structural confirmation. While experimental data is definitive, predicted spectra serve as a crucial reference for researchers. These predictions are generated based on computational analysis of the molecule's interaction with electromagnetic fields.[9][10]

-

¹H NMR (Proton NMR): The spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to overlapping signals from the cyclopentyl ring protons and the propyl chain. A distinct downfield signal, likely a quartet, would correspond to the proton on the carbon alpha to the carboxyl group. The carboxylic acid proton would appear as a broad singlet, typically far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.

-

¹³C NMR (Carbon-13 NMR): A signal at high chemical shift (>170 ppm) is characteristic of the carbonyl carbon in the carboxylic acid. The carbons of the cyclopentyl ring and the propanoic acid chain will appear in the 15-50 ppm range.

-

Infrared (IR) Spectroscopy: A very broad absorption band is predicted in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption is expected around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[11]

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentyl ring.

Predicted Pharmacokinetic (ADMET) Profile

In drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures.[12] In silico models provide valuable first-pass predictions for these properties.[5][13]

Caption: A generalized workflow for predicting ADMET properties using computational models.

| ADMET Parameter | Prediction / Interpretation | Source |

| Absorption | Predicted to have high intestinal absorption based on its physicochemical properties (LogP, TPSA). | General ADMET Principles[12][14] |

| Distribution | Unlikely to readily cross the Blood-Brain Barrier (BBB) due to the polar carboxylic acid group. | General ADMET Principles[6] |

| Metabolism | The cyclopentyl group is expected to confer metabolic stability, making it resistant to degradation pathways that affect linear alkyl chains.[2] | Medicinal Chemistry Principles[2] |

| Toxicity | Predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] No significant alerts for mutagenicity or carcinogenicity are typically found for simple aliphatic carboxylic acids in standard computational models. | PubChem[3] |

Significance in Medicinal Chemistry

The inclusion of small cycloalkane rings, like cyclopentane, is a well-established strategy in drug design.[15][16] These groups serve several key functions:

-

Metabolic Stability: As mentioned, the ring is less susceptible to metabolic enzymes like cytochrome P450s compared to flexible chains.[2]

-

Conformational Rigidity: The ring constrains the geometry of the molecule, which can lock it into a bioactive conformation, thereby increasing binding potency and selectivity for a biological target.[2][8]

-

Improved Physicochemical Properties: Incorporating such a group can fine-tune lipophilicity and other properties to optimize the overall ADMET profile of a drug candidate.

This compound and its close analog, 3-Cyclopentylpropanoic acid (cypionic acid), are used as intermediates and building blocks in the synthesis of a variety of pharmaceutical compounds, most notably in creating ester prodrugs like testosterone cypionate.[17][18] The lipophilicity of the cypionate group allows for the formation of a drug depot after intramuscular injection, leading to a slow and sustained release of the active drug.[17]

Appendix: Theoretical Methodology Protocols

The data presented in this guide is derived from established computational chemistry and cheminformatics protocols. The following outlines a general, self-validating workflow for generating such theoretical predictions.

Protocol 1: Physicochemical and ADMET Property Prediction

-

Input: Obtain the canonical SMILES string for this compound: CC(C1CCCC1)C(=O)O.

-

Platform Selection: Utilize a validated cheminformatics platform such as the PubChem computational property calculator, SwissADME, or pkCSM.[6][12][14]

-

Property Calculation:

-

For properties like LogP, TPSA, and molecular weight, algorithms based on atomic contributions and topological indices are used.[13]

-

For ADMET properties, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models are trained on large datasets of experimentally verified compounds to find correlations between chemical structure and biological effect.[13]

-

-

Data Curation: The output data is compiled and cross-referenced between multiple predictors where possible to ensure consistency.

Protocol 2: Spectroscopic Data Prediction

-

Structure Optimization: The 3D geometry of the molecule is first optimized using a quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).[19]

-

NMR Prediction: The optimized geometry is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane).

-

IR Prediction: A frequency calculation is performed on the optimized structure. The resulting vibrational modes and their intensities are used to generate a theoretical IR spectrum.

-

Validation: Predicted values are compared against known experimental data for structurally similar compounds to gauge the accuracy of the computational method.[10]

References

- Vulcanchem. This compound - 7028-22-0.

- National Center for Biotechnology Information. This compound | C8H14O2 | CID 12294728 - PubChem.

- BenchChem.

- Shepherd, T. A., et al. (2002). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Journal of Medicinal Chemistry, 45(10), 2101-11.

- Wikipedia. Cypionic acid.

- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

- LookChem. Cas 140-77-2,3-Cyclopentylpropionic acid.

- National Center for Biotechnology Information. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Wang, J., et al. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 10, 728.

- Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

- Goméz-García, A., et al. (2024). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. International Journal of Molecular Sciences, 26(1), 7671.

- Al-Khafaji, K., et al. (2022). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Taibah University Medical Sciences, 17(5), 780-789.

- NIST. Cyclopentanepropanoic acid - NIST Chemistry WebBook.

- BenchChem.

- Coley, C. W., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science, 11(32), 8402-8411.

- Aleksandrov, A., et al. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Science & Technology, 56(15), 10689–10700.

- Alarcon-Salas, S. I., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 9, 752610.

- Struga, M., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(21), 7338.

- Flores-Holguín, N., et al. (2022). Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin. Scientific Reports, 12(1), 12345.

Sources

- 1. This compound (7028-22-0) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Spectral deep learning for prediction and prospective validation of functional groups - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Cyclopentanepropanoic acid [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 15. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cypionic acid - Wikipedia [en.wikipedia.org]

- 18. lookchem.com [lookchem.com]

- 19. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopentyl Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2-Cyclopentylpropanoic Acid

Abstract

The cyclopentane ring, a ubiquitous motif in natural products and pharmaceuticals, imparts unique conformational properties that are highly sought after in drug design. This technical guide provides an in-depth exploration of 2-Cyclopentylpropanoic acid, a key building block in the synthesis of important pharmaceutical agents. We will traverse its historical synthesis, delve into modern production methodologies, and elucidate its critical role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule, from its fundamental chemistry to its practical applications.

Introduction: The Significance of the Cyclopentane Moiety

In the vast landscape of organic chemistry and medicinal chemistry, the cyclopentane ring holds a distinct and privileged position. Its non-planar, puckered conformation provides a rigid scaffold that can orient functional groups in precise three-dimensional arrangements, a critical factor for high-affinity interactions with biological targets. Unlike their six-membered cyclohexane counterparts, cyclopentanes can adopt a range of envelope and twist conformations with low energy barriers between them, offering a unique blend of rigidity and conformational flexibility. This inherent structural feature has been exploited by nature in a plethora of bioactive molecules and has been a cornerstone in the design of synthetic drugs. This compound, with its chiral center and reactive carboxylic acid functionality, serves as an exemplary illustration of a versatile cyclopentane-containing building block.

Historical Perspective and Discovery

While a singular, definitive "discovery" of this compound is not prominently documented in the annals of early chemical literature, its synthesis and characterization are rooted in the broader exploration of cyclopentane chemistry that gained momentum in the mid-20th century. One of the earliest comprehensive reports detailing the synthesis of a series of cyclopentane-derived acids, including 2-cyclopentylpropionic acid, was published by Werner Herz in the Journal of the American Chemical Society in 1955. This work focused on the preparation of various cyclopentyl and methylcyclopentyl acids for the purpose of studying their physical properties and chemical behavior.

The synthesis described by Herz and his contemporaries laid the groundwork for future investigations into the utility of such compounds. These early methods, while foundational, often involved multi-step sequences with moderate yields, reflecting the synthetic challenges of the era. The impetus for further research into this compound and its derivatives would later be driven by the burgeoning field of pharmacology and the quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7028-22-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 128-132 °C (at reduced pressure) |

| Solubility | Miscible with organic solvents; low solubility in water |

| pKa | ~4.8 |

The molecule's structure, consisting of a hydrophobic cyclopentyl ring and a hydrophilic carboxylic acid group, results in its amphiphilic character. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and salt formation.

Nomenclature Clarification: 2- vs. 3-Cyclopentylpropanoic Acid

It is crucial to distinguish this compound from its isomer, 3-Cyclopentylpropanoic acid (also known as cypionic acid). While structurally similar, the position of the cyclopentyl group on the propanoic acid chain significantly influences their chemical and biological properties.

-

This compound: The cyclopentyl group is attached to the second carbon (alpha-carbon) of the propanoic acid chain. This creates a chiral center.

-

3-Cyclopentylpropanoic acid (Cypionic acid): The cyclopentyl group is attached to the third carbon (beta-carbon) of the propanoic acid chain. This molecule is achiral. Cypionic acid is widely used to create ester prodrugs of steroids, such as testosterone cypionate, to prolong their duration of action.[1]

Synthesis Methodologies: From Classical Approaches to Modern Industrial Processes

The synthesis of this compound has evolved from laboratory-scale preparations to efficient, scalable industrial methods.

Early Synthetic Routes

The mid-20th-century synthesis of 2-cyclopentylpropionic acid, as described in the work of Herz, often involved multi-step procedures. A representative classical approach is outlined below:

Workflow of a Classical Synthesis Approach

Caption: A generalized classical pathway for the synthesis of this compound.

This type of synthesis, while effective for producing small quantities for research, was often hampered by the use of stoichiometric reagents and multiple purification steps, making it less suitable for large-scale production.

Modern Industrial Synthesis: A Patented One-Pot Approach

The demands of the pharmaceutical industry have driven the development of more efficient and cost-effective synthetic routes. A notable example is a patented one-pot synthesis that significantly streamlines the production process.[2]

Key Steps in the Patented Industrial Synthesis:

-

Enamine Formation: Cyclopentanone reacts with morpholine to form a nucleophilic enamine intermediate.

-

Michael Addition: The enamine undergoes a Michael addition to an acrylate ester.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield 3-(2-oxocyclopentyl)-propionic ester, which can then be further processed. Although this patent primarily describes the synthesis of a precursor, the underlying principles are applicable to the generation of the cyclopentylpropanoic acid scaffold.[2][3]

Industrial Synthesis Workflow

Caption: A streamlined one-pot industrial synthesis approach.[2]

Comparison of Synthesis Methodologies

| Feature | Classical Synthesis | Modern Industrial Synthesis |

| Number of Steps | Multiple, sequential | One-pot or few steps |

| Reagents | Often stoichiometric | Catalytic, readily available |

| Yield | Moderate | High (>90%)[3] |

| Scalability | Limited | High |

| Waste Generation | Higher | Lower |

Applications in Drug Development: The NSAID Connection

The primary application of this compound and its derivatives in the pharmaceutical industry is as a key structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2] NSAIDs are a class of drugs that reduce pain, fever, and inflammation.[4]

Mechanism of Action of NSAIDs

The therapeutic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

COX Enzyme Inhibition Pathway

Caption: The mechanism of action of NSAIDs via inhibition of COX enzymes.

By blocking the production of prostaglandins, NSAIDs effectively alleviate the symptoms of inflammation. The cyclopentyl group in NSAIDs derived from this compound often serves to occupy a hydrophobic pocket in the active site of the COX enzyme, enhancing binding affinity and inhibitory potency.

Case Study: Loxoprofen Synthesis

Loxoprofen is a widely used NSAID that belongs to the phenylpropionic acid class.[6] Its structure incorporates a 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid backbone, highlighting the direct relevance of this compound chemistry.

Synthetic Workflow for Loxoprofen

The synthesis of loxoprofen typically starts from precursors that establish the cyclopentanone and phenylpropionic acid moieties.

Caption: A representative synthetic pathway for the NSAID Loxoprofen.[6]